Ethene;4-ethylbenzene-1,2-diol

Description

Ethene (C₂H₄) is a simple unsaturated hydrocarbon and a fundamental industrial chemical. It is widely used in polymer production (e.g., polyethylene) and as a precursor in organic synthesis. Its planar structure and π-bonding confer high reactivity, enabling catalytic processes like polymerization and oxidation .

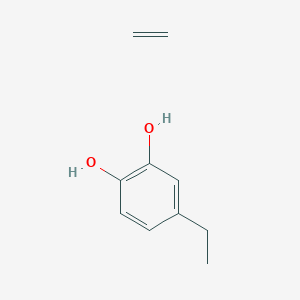

4-Ethylbenzene-1,2-diol (C₈H₁₀O₂) is a phenolic compound featuring a benzene ring with hydroxyl groups at positions 1 and 2 and an ethyl substituent at position 4. This structure imparts unique redox properties and bioactivity, making it relevant in pharmaceuticals and electrochemical sensing . Its IUPAC name is 4-ethylbenzene-1,2-diol, and it is also referred to as 4-ethylcatechol.

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

ethene;4-ethylbenzene-1,2-diol |

InChI |

InChI=1S/C8H10O2.C2H4/c1-2-6-3-4-7(9)8(10)5-6;1-2/h3-5,9-10H,2H2,1H3;1-2H2 |

InChI Key |

OEQCSDYKPPXFFR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)O.C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Hydroxylation of Ethylbenzene: : One common method for synthesizing 4-ethylcatechol involves the hydroxylation of ethylbenzene. This can be achieved using oxidizing agents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.

-

Catechol Derivatives: : Another synthetic route involves the alkylation of catechol (1,2-dihydroxybenzene) with ethyl halides. This reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of a hydrogen atom on the benzene ring with an ethyl group.

Industrial Production Methods

In an industrial setting, the production of 4-ethylcatechol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts like zeolites or metal oxides are often employed to enhance the efficiency of the hydroxylation process.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : 4-ethylcatechol can undergo oxidation reactions to form quinones. For example, treatment with oxidizing agents like potassium permanganate or chromium trioxide results in the formation of 4-ethyl-1,2-benzoquinone.

-

Reduction: : Reduction of 4-ethylcatechol can be achieved using reducing agents such as sodium borohydride, leading to the formation of 4-ethylcyclohexane-1,2-diol.

-

Substitution: : The hydroxyl groups in 4-ethylcatechol can participate in nucleophilic substitution reactions. For instance, reacting with acyl chlorides in the presence of a base can yield esters.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Potassium carbonate, sodium hydroxide.

Catalysts: Iron(III) chloride, zeolites, metal oxides.

Major Products

Oxidation: 4-ethyl-1,2-benzoquinone.

Reduction: 4-ethylcyclohexane-1,2-diol.

Substitution: Various esters and ethers depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 4-ethylcatechol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Biology

In biological research, 4-ethylcatechol is studied for its potential antioxidant properties. The presence of hydroxyl groups allows it to scavenge free radicals, making it a candidate for developing new antioxidant therapies.

Medicine

In medicine, derivatives of 4-ethylcatechol are explored for their potential therapeutic effects. For example, some derivatives are investigated for their anti-inflammatory and antimicrobial activities.

Industry

Industrially, 4-ethylcatechol is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in creating materials with specific mechanical and chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzene-1,2-diol (Catechol)

- Structure : Basic dihydroxybenzene without substituents.

- Solubility : 40 times higher in water than 4-ethylbenzene-1,2-diol due to reduced hydrophobicity .

- Bioactivity : Lower antibacterial and antioxidant activity compared to alkylated derivatives. Li et al. reported that alkylation (e.g., methyl or ethyl substitution) enhances antiviral activity .

- Applications : Primarily used in chemical synthesis; less prominent in biomedical applications due to lower potency.

4-Methylbenzene-1,2-diol

- Structure : Methyl group at position 4 instead of ethyl.

- Solubility : Intermediate between catechol and 4-ethylbenzene-1,2-diol.

- Bioactivity : Exhibits stronger antibacterial and antioxidant properties than catechol but slightly weaker than the ethyl derivative due to smaller substituent size .

- Stability : More resistant to metabolic dealkylation than 4-ethylbenzene-1,2-diol during fermentation processes .

4-Allylbenzene-1,2-diol (Eugenol Derivatives)

- Structure : Allyl group at position 4 (e.g., 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene) .

- Applications : Used in antimicrobial agents and polymer chemistry; however, the allyl group may reduce stability compared to ethyl or methyl substituents .

Ethane-1,2-diol (Ethylene Glycol)

- Structure: Non-aromatic diol with two hydroxyl groups on adjacent carbons.

- Physical Properties : Higher boiling point (197°C) than ethene (-103.7°C) due to hydrogen bonding.

- Chemical Reactivity : Prone to oxidation, forming oxalic acid; lacks the aromatic stabilization seen in 4-ethylbenzene-1,2-diol .

Key Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.